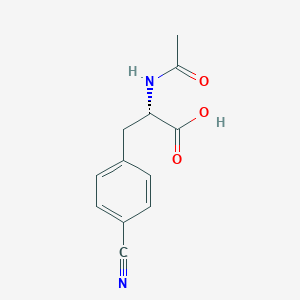
(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, also known as N-acetyl-L-4-cyanophenylalanine, is an amino acid derivative with significant biological activity. This compound features an acetamido group and a para-cyanophenyl substituent, contributing to its potential therapeutic applications. The molecular formula for this compound is C₁₂H₁₂N₂O₃, with a molecular weight of approximately 232.23 g/mol.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways. The acetamido group facilitates hydrogen bonding, while the cyanophenyl group enables π-π stacking interactions with aromatic residues in proteins. These interactions are essential for the compound's specificity and potency in biological systems.
Biological Activities and Therapeutic Potential
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties by affecting cell proliferation and inducing apoptosis in cancer cell lines .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in drug development .
In Vitro Studies
A series of in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance:
- Cell Line Sensitivity : The compound showed significant cytotoxic effects on melanoma and leukemia cell lines, highlighting its potential as a chemotherapeutic agent .
- Mechanistic Insights : Interaction studies revealed that the compound binds to specific enzymatic sites, altering their activity and leading to downstream effects that promote cell death in cancerous cells .
Case Studies
Several case studies have explored the therapeutic efficacy of this compound:
- Melanoma Treatment : In a study involving melanoma cell lines, the compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Leukemia Models : In vivo models demonstrated that treatment with this compound resulted in reduced tumor burden and improved survival rates in leukemia-bearing mice, suggesting its potential for clinical application .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid | Similar acetamido and cyanophenyl groups | Moderate enzyme inhibition |
| N-acetyl-L-phenylalanine | Lacks cyanophenyl substituent | Lower anticancer activity |
| N-acetyl-L-tryptophan | Different aromatic system | Neuroprotective effects |
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-3-(4-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWBMXJTGJAWTL-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454706 |
Source


|
| Record name | 4-cyano-N-acetylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193270-06-3 |
Source


|
| Record name | 4-cyano-N-acetylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














